3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diphenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-14-16-11-12-19-20(13-16)26-15-25-19)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLFCAEPYSYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzodioxolylmethyl Isocyanate
Benzodioxolylmethyl amine is treated with triphosgene in acetonitrile at 0–5°C, yielding the corresponding isocyanate. The reaction proceeds via nucleophilic substitution, with triphosgene acting as a carbonyl donor. Excess triphosgene ensures complete conversion, while molecular sieves (e.g., ETS-10) enhance reaction efficiency by adsorbing byproducts.
Coupling with Diphenylamine
The benzodioxolylmethyl isocyanate is reacted with diphenylamine in acetonitrile at 80°C for 4 hours. The urea linkage forms spontaneously, driven by the electrophilicity of the isocyanate group. This method achieves yields exceeding 90% with high purity (≥99% HPLC).
Table 1: Reaction Conditions for Triphosgene-Mediated Synthesis
| Parameter | Value/Detail |
|---|---|
| Catalyst | ETS-10 molecular sieve |
| Solvent | Acetonitrile |
| Temperature | 0–5°C (isocyanate), 80°C (coupling) |
| Yield | 90–99% |
| Purity (HPLC) | ≥99% |
| Key Reference |
Acid-Catalyzed Condensation with Acetal Intermediate
This method adapts protocols for diarylethane synthesis, utilizing trifluoroacetic acid (TFA) to catalyze the condensation of a diphenylurea-derived acetal with benzodioxole-containing phenols.
Preparation of Acetal Intermediate
1-(2,2-Dimethoxyethyl)-1,1-diphenylurea is synthesized by reacting diphenylurea with 2,2-dimethoxyethylamine under reflux. The acetal group serves as a masked aldehyde, enabling subsequent electrophilic aromatic substitution.
TFA-Catalyzed Coupling
The acetal is combined with 5-hydroxybenzo[d]dioxole in chloroform and TFA at room temperature for 24 hours. The reaction proceeds via acid-mediated cleavage of the acetal, generating an electrophilic species that reacts with the phenol to form the benzodioxolylmethyl-substituted urea.
Table 2: Acid-Catalyzed Condensation Protocol
| Parameter | Value/Detail |
|---|---|
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Chloroform |
| Temperature | Room temperature (25°C) |
| Yield | 85–88% |
| Key Reference |
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling reagents facilitate the direct reaction between benzodioxolylmethyl amine and diphenylcarbamoyl chloride, bypassing intermediate isolation.
Generation of Diphenylcarbamoyl Chloride
Diphenylamine reacts with triphosgene in dichloromethane at 0°C, producing diphenylcarbamoyl chloride. This intermediate is highly reactive, necessitating anhydrous conditions.
EDCl/HOBt-Mediated Coupling
Benzodioxolylmethyl amine and diphenylcarbamoyl chloride are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reagents activate the carbonyl group, promoting urea formation at 25°C with 80–85% yield.
Table 3: Coupling Reagent Optimization
| Parameter | Value/Detail |
|---|---|
| Coupling Reagents | EDCl/HOBt |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Yield | 80–85% |
| Key Reference |
Comparative Analysis of Methods
-
Triphosgene-Mediated Route : Offers the highest yield (90–99%) and scalability but requires stringent temperature control and hazardous reagents.
-
Acid-Catalyzed Condensation : Provides moderate yields (85–88%) and avoids isocyanate intermediates but involves prolonged reaction times.
-
Coupling Reagent Method : Balances safety and efficiency but incurs higher costs due to reagent usage.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antitumor and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest . The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1,3-Diphenylurea (CAS 102-07-8)
- Structure : Simplest urea derivative with two phenyl groups attached to the urea nitrogen atoms.
- Molecular Formula : C₁₃H₁₂N₂O vs. C₂₃H₂₀N₂O₃ for the target compound.
- Applications: Primarily used in industrial applications (e.g., dyes, resins). No reported bioactivity comparable to the target compound.
- Safety : Classified under OSHA hazards; requires precautions for inhalation and skin contact .
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Contains a dimethylamino-propyl chain instead of the benzo[d][1,3]dioxole moiety.
- Molecular Formula : C₁₂H₁₉N₃O vs. C₂₃H₂₀N₂O₃ for the target compound.
- Safety: No classified health hazards, but toxicological data remain incomplete .
Key Difference : The benzo[d][1,3]dioxole group in the target compound enhances structural complexity and likely improves target specificity compared to simpler urea derivatives.
Benzo[d][1,3]dioxole-Containing Compounds
Antimicrobial Polyamines ()
- Examples: N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)propyl)butane-1,4-diamine (1a).
- Structure : Linear polyamines with multiple benzo[d][1,3]dioxole groups.
- Activity : Demonstrated antimicrobial properties via disruption of microbial membranes.
- Synthesis : Synthesized via reductive amination with NaBH₄, yielding well-characterized NMR profiles .
HT-3 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole (3q)
- Structure : Indole core substituted with the benzo[d][1,3]dioxole group.
- Synthesis : 84% yield via Friedel-Crafts alkylation, with robust NMR validation .
- Applications: Potential serotonin receptor modulation, though distinct from the urea-based target compound .
Key Difference : The target compound’s urea backbone and thioxothiazolidin-4-one core differentiate its mechanism (XPO1 inhibition) from antimicrobial or antiviral analogues.
XPO1 Inhibitors ()
Key Insight : The target compound’s benzo[d][1,3]dioxole group may enhance binding affinity to XPO1’s cysteine residues, a feature absent in other inhibitors .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
- Chemical Formula : C17H15N2O3
- Molecular Weight : 299.31 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 values of 7.46 µM to 8.29 µM) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been explored using various assays:
- DPPH Assay : Compounds were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects associated with benzo[d][1,3]dioxole derivatives:
- COX Inhibition : Some studies reported that these compounds inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition leads to decreased levels of inflammatory mediators such as interleukin-1 beta (IL-1β) .
Synthesis and Evaluation
A notable study synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activities:
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 2a | 2.38 | HepG2 | Anticancer |
| 2b | >150 | Normal cells | Non-cytotoxic |
| Doxorubicin | 7.46 | HepG2 | Standard Control |
This table summarizes the cytotoxicity profiles of synthesized compounds compared to doxorubicin .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain derivatives led to significant alterations in cell cycle distribution, particularly arresting cells in the G2-M phase .
- Apoptosis Induction : The activation of apoptotic pathways was confirmed through annexin V-FITC assays and changes in mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
